molecular formula C16H20N4O2S B2718240 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034621-08-2

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2718240
CAS No.: 2034621-08-2
M. Wt: 332.42
InChI Key: AXISWUPGBYDGGD-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that features a nicotinamide core substituted with an imidazole and a tetrahydrothiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the nicotinamide core, followed by the introduction of the imidazole and tetrahydrothiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are tightly controlled to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The imidazole and tetrahydrothiophene groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the imidazole or nicotinamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce various hydrogenated derivatives.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The imidazole and nicotinamide moieties can interact with enzymes and receptors, modulating their activity. The tetrahydrothiophene group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide share the nicotinamide core but differ in their substituents.

    Imidazole derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring but have different functional groups attached.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and tetrahydrothiophene-3-carboxylic acid share the thiophene ring but differ in their substituents.

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to its combination of the nicotinamide, imidazole, and tetrahydrothiophene moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-17-6-8-20(12)9-7-18-15(21)14-3-2-5-19-16(14)22-13-4-10-23-11-13/h2-3,5-6,8,13H,4,7,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXISWUPGBYDGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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